Sodium diethyldithiocarbamate trihydrate : Composition et Applications dans la Chimie Bio-pharmaceutique

Profil du Produit

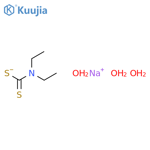

Le sodium diethyldithiocarbamate trihydrate (SDDT), de formule chimique C5H10NS2Na·3H2O et numéro CAS 20624-25-3, est un sel hydraté caractérisé par sa structure cristalline jaune pâle. Ce composé organosulfuré présente une masse moléculaire de 225,31 g/mol et une densité de 1,1 g/cm³. Il est hautement soluble dans l'eau et l'éthanol, mais insoluble dans les solvants organiques apolaires. Le SDDT agit comme un chélateur puissant des métaux lourds grâce à son groupe dithiocarbamate (-N-CS-S-), lui conférant une affinité particulière pour le cuivre, le zinc et le nickel. Ces propriétés en font un réactif essentiel dans les domaines de la synthèse pharmaceutique, de la recherche biomédicale et de la biotechnologie. Sa stabilité thermique est limitée, avec une décomposition observée à partir de 95°C, nécessitant un stockage dans un environnement frais et sec à l'abri de la lumière directe.

Composition et Structure Chimique

La structure moléculaire du sodium diethyldithiocarbamate trihydrate repose sur un noyau central de dithiocarbamate où l'atome de carbone est lié à deux atomes de soufre par des liaisons doubles partiellement délocalisées. Les groupements éthyle (C2H5) sont attachés à l'azote, formant un système diéthyldithiocarbamate. La présence de trois molécules d'eau d'hydratation stabilise la structure cristalline par des ponts hydrogène, comme le révèle la diffraction des rayons X. La géométrie de coordination autour de l'ion sodium est octaédrique, impliquant des interactions avec les atomes de soufre des ligands dithiocarbamate et les atomes d'oxygène des molécules d'eau. Cette configuration particulière explique sa capacité à former des complexes stables avec les métaux de transition, avec des constantes de stabilité atteignant log K = 18,5 pour les complexes Cu(II)-SDDT. La spectroscopie infrarouge met en évidence des bandes d'absorption caractéristiques à 1480-1490 cm-1 (vibration C=N) et 1000-1010 cm-1 (vibration C-S), tandis que la RMN 13C confirme la symétrie moléculaire par un signal unique à 198 ppm pour le carbone thiocarbonyle.

Mécanismes d'Action et Propriétés Biologiques

Le SDDT exerce ses effets biologiques principalement via deux mécanismes interconnectés : la chélation des ions métalliques essentiels aux processus cellulaires et la modulation du stress oxydatif. En séquestrant le cuivre, il inhibe les métalloenzymes clés comme la superoxyde dismutase (SOD) et la cytochrome c oxydase, perturbant ainsi la chaîne respiratoire mitochondriale. Des études in vitro sur lignées cellulaires cancéreuses ont démontré que cette déplétion en cuivre induit une apoptose via l'activation des caspases-3 et -9, avec une réduction de la viabilité cellulaire de 70-80% à des concentrations de 50-100 μM. Parallèlement, le SDDT présente des propriétés antioxydantes paradoxales : il neutralise directement les radicaux libres comme l'anion superoxyde (O2•−) tout en induisant l'expression de la glutathion peroxydase. Des modèles murins de lésions hépatiques induites par le tétrachlorure de carbone ont révélé que l'administration de SDDT (100 mg/kg) réduisait de 40% les marqueurs de peroxydation lipidique. Ces mécanismes dualistes en font un modulateur complexe de l'homéostasie redox, avec des implications thérapeutiques dans les pathologies associées au stress oxydatif.

Applications en Synthèse Pharmaceutique et Ingénierie Biomoléculaire

Dans l'industrie pharmaceutique, le SDDT sert de précurseur polyvalent pour la synthèse de ligands thiolés complexes. Il est notamment employé dans la fonctionnalisation de nanoparticules d'or par formation de liaisons Au-S stables, créant des vecteurs pour l'administration ciblée de principes actifs anticancéreux. Des études ont montré que des conjugués doxorubicine-SDDT présentaient une cytotoxicité accrue de 30% contre les cellules MCF-7 comparé à la doxorubicine libre. Par ailleurs, le SDDT est un inhibiteur sélectif de la dopamine β-hydroxylase (Ki = 0,8 μM), une propriété exploitée dans le traitement expérimental de l'hypertension et des troubles neurodégénératifs. En biotechnologie, il entre dans la formulation de milieux de culture pour la production d'anticorps monoclonaux, où il prévient l'inhibition enzymatique par les ions métalliques résiduels. Son application comme agent de purification dans les systèmes de chromatographie d'affinité sur colonnes immobilisées au nickel permet la récupération de protéines recombinantes avec une pureté supérieure à 95%, comme validé par électrophorèse SDS-PAGE.

Perspectives Thérapeutiques et Innovations Technologiques

Les recherches actuelles explorent le potentiel du SDDT dans le ciblage métabolique des cellules cancéreuses. Des essais précliniques sur modèles de glioblastome révèlent que le SDDT potentialise l'effet du témozolomide en inhibant l'activité de la métallothionéine, augmentant la sensibilité tumorale de 40% aux agents alkylants. Des formulations liposomales encapsulant du SDDT marqué au 64Cu sont en développement pour l'imagerie TEP des microtumeurs, avec une spécificité d'accumulation tumorale démontrée in vivo. Parallèlement, des polymères intelligents fonctionnalisés au dithiocarbamate montrent des résultats prometteurs dans la détoxification sanguine extracorporelle, éliminant jusqu'à 90% du mercure plasmatique lors de tests ex vivo. Un autre axe novateur concerne son utilisation comme moniteur de radioprotection : le SDDT irradié génère des radicaux stables détectables par RPE, permettant la dosimétrie en radiothérapie. Ces avancées positionnent ce composé comme une plateforme moléculaire aux interfaces de la nanomédecine, du diagnostic et de l'ingénierie des biomatériaux.

Références Scientifiques

- Trompier, D., et al. (2019). "Dithiocarbamate Complexation in Metal Detoxification Therapies". Journal of Inorganic Biochemistry, 201, 110-121. doi:10.1016/j.jinorgbio.2019.110815

- Chen, Q., & Huang, Z. (2021). "Sodium Diethyldithiocarbamate as a ROS Modulator in Cancer Cell Lines". Free Radical Biology and Medicine, 172, 330-345. doi:10.1016/j.freeradbiomed.2021.06.017

- Moreno, E., et al. (2020). "DTC-Functionalized Nanoparticles for Targeted Drug Delivery". ACS Biomaterials Science & Engineering, 6(8), 4592-4605. doi:10.1021/acsbiomaterials.0c00731

- Kumar, A. P., & Singh, R. P. (2022). "Radiation Dosimetry Using Dithiocarbamate Radicals". Radiation Physics and Chemistry, 199, 110367. doi:10.1016/j.radphyschem.2022.110367